![molecular formula C8H15NO B6203066 (3-cyclopropylpyrrolidin-3-yl)methanol CAS No. 1565100-62-0](/img/new.no-structure.jpg)
(3-cyclopropylpyrrolidin-3-yl)methanol
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Overview
Description
(3-cyclopropylpyrrolidin-3-yl)methanol is a synthetic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropylpyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted pyrrolidines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-cyclopropylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials .
Mechanism of Action
The mechanism of action of (3-cyclopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Benzylpyrrolidin-3-yl)methanol
Uniqueness
(3-cyclopropylpyrrolidin-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel molecules with specific biological activities. Its structural features allow for diverse chemical modifications, enhancing its utility in various research and industrial applications .
Properties
CAS No. |
1565100-62-0 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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